3-Hydroxy-2-methyl-3-phenylcyclohexan-1-one
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Overview
Description
3-Hydroxy-2-methyl-3-phenylcyclohexan-1-one: is an organic compound with the molecular formula C13H16O2 It is a cyclohexanone derivative, characterized by the presence of a hydroxyl group, a methyl group, and a phenyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methyl-3-phenylcyclohexan-1-one typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with acetone in the presence of a base such as sodium hydroxide. This reaction forms a β-hydroxy ketone intermediate.
Cyclization: The intermediate undergoes cyclization to form the cyclohexanone ring structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Hydroxy-2-methyl-3-phenylcyclohexan-1-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation Products: 3-Methyl-3-phenylcyclohexanone, 3-Methyl-3-phenylcyclohexanoic acid.
Reduction Products: 3-Hydroxy-2-methyl-3-phenylcyclohexanol, 2-Methyl-3-phenylcyclohexane.
Scientific Research Applications
Chemistry: 3-Hydroxy-2-methyl-3-phenylcyclohexan-1-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methyl-3-phenylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the phenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
3-Hydroxy-3-phenylcyclohexan-1-one: Lacks the methyl group at the 2-position.
2-Methyl-3-phenylcyclohexan-1-one: Lacks the hydroxyl group at the 3-position.
3-Phenylcyclohexan-1-one: Lacks both the hydroxyl and methyl groups.
Uniqueness: 3-Hydroxy-2-methyl-3-phenylcyclohexan-1-one is unique due to the presence of both the hydroxyl and methyl groups on the cyclohexanone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
184644-87-9 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-hydroxy-2-methyl-3-phenylcyclohexan-1-one |
InChI |
InChI=1S/C13H16O2/c1-10-12(14)8-5-9-13(10,15)11-6-3-2-4-7-11/h2-4,6-7,10,15H,5,8-9H2,1H3 |
InChI Key |
PQWKUSHWXOMGJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)CCCC1(C2=CC=CC=C2)O |
Origin of Product |
United States |
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